4-Methylpyridazin-3-amine

Description

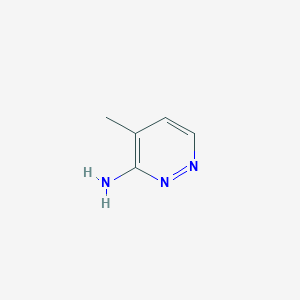

Structure

2D Structure

Propriétés

IUPAC Name |

4-methylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c1-4-2-3-7-8-5(4)6/h2-3H,1H3,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTVJTBXOFGSJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10547971 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90568-15-3 | |

| Record name | 4-Methylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10547971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical and Physical Properties of 4 Methylpyridazin 3 Amine

The physical and chemical properties of 4-Methylpyridazin-3-amine are summarized in the interactive table below. These properties are crucial for its handling, characterization, and application in chemical synthesis.

| Property | Value |

| Molecular Formula | C₅H₇N₃ |

| Molecular Weight | 109.13 g/mol |

| IUPAC Name | This compound |

| CAS Number | 90568-15-3 |

| Physical Form | Solid |

| Purity | Typically ≥97% |

This data is compiled from publicly available chemical information.

Synthesis and Manufacturing Processes

Common Synthetic Routes

The synthesis of 4-Methylpyridazin-3-amine can be achieved through various laboratory-scale methods. One common approach involves the use of a precursor molecule that already contains the pyridazine (B1198779) ring, which is then functionalized. For instance, a starting material like 3-chloro-4-methylpyridazine (B39997) can be reacted with an ammonia (B1221849) source under appropriate conditions to introduce the amine group at the 3-position via a nucleophilic aromatic substitution reaction.

Another synthetic strategy could involve the construction of the pyridazine ring itself from acyclic precursors. This can be accomplished through a condensation reaction between a suitable 1,4-dicarbonyl compound (or its equivalent) and hydrazine (B178648) or a hydrazine derivative. The subsequent introduction or modification of the methyl and amine groups would then yield the final product.

Industrial-Scale Production Considerations

For the industrial-scale production of this compound, factors such as cost-effectiveness, safety, and environmental impact become paramount. The chosen synthetic route would need to utilize readily available and inexpensive starting materials. The reactions should be high-yielding and proceed under conditions that are amenable to large-scale chemical reactors.

Process optimization is key in an industrial setting. This includes fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize product yield and minimize the formation of byproducts. The use of continuous flow reactors could offer advantages over traditional batch processing by providing better control over reaction conditions and potentially increasing throughput. Purification of the final product on a large scale might involve techniques like crystallization or distillation to achieve the desired purity specifications.

Biological Activity and Pharmacological Relevance of 4 Methylpyridazin 3 Amine Derivatives

General Biological Activity Screening and Assessment

The initial exploration of novel chemical entities, such as 4-Methylpyridazin-3-amine derivatives, involves comprehensive screening to identify and characterize their biological effects. This process utilizes a combination of laboratory-based assays and studies in living organisms to build a profile of a compound's activity.

The biological evaluation of pyridazine (B1198779) derivatives employs a variety of established and specialized methodologies.

In Vitro Methods:

Enzyme Inhibition Assays: A primary method for screening involves testing the compound's ability to inhibit specific enzymes. For instance, the inhibitory activity of derivatives against kinases like Fms-like tyrosine kinase 3 (FLT3) is often determined through kinase activity assays that measure the phosphorylation of a substrate. researchgate.netnih.gov Similarly, assays for cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX) are used to identify anti-inflammatory potential. researchgate.net The affinity for targets such as Fatty Acid-Binding Protein 4 (FABP4) has been quantified, with IC50 values determined to measure potency. researchgate.net

Cell-Based Assays: The effects of these compounds on whole cells are critical to understanding their functional impact. Anti-proliferative activity is commonly assessed using human cancer cell lines. For example, the potency of FLT3 inhibitors has been evaluated against acute myeloid leukemia (AML) cell lines like MOLM-13 and MV4-11, which harbor FLT3 mutations. researchgate.netnih.gov

Receptor Binding Assays: To determine interaction with specific receptors, radioligand binding assays are employed. This technique has been used to evaluate the affinity of amino-dicyanopyridine derivatives for various adenosine receptor (AR) subtypes, such as A1 and A2A, yielding key data on binding constants (Ki). nih.gov

Organ Bath Studies: For activities such as vasorelaxation, isolated tissues are used. The effects of pyridazin-3-one derivatives have been assessed on pre-contracted rat thoracic aorta preparations to measure their ability to induce relaxation. nih.gov

In Vivo Methods:

Xenograft Models: To evaluate antitumor activity in a living system, human cancer cells are implanted in immunocompromised mice. The effect of a compound on tumor growth is then monitored over time. This model has been used for isoxazolopyridine-amine derivatives in mice bearing MV4-11 and BaF3-FLT3-ITD-G697R cell-inoculated tumors. researchgate.net

Screening of this compound analogues has revealed significant effects on fundamental cellular activities and signaling cascades.

Apoptosis Induction: Certain derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. For example, a covalent FLT3 kinase inhibitor, compound C14, was demonstrated to induce apoptosis in MV4-11 leukemia cells, an effect confirmed by flow cytometry. researchgate.netnih.gov

Inhibition of Cell Proliferation: A major focus of research has been on the anti-proliferative effects of these derivatives. Compounds have been identified that exhibit potent inhibitory activity against AML cell lines, effectively halting their growth. researchgate.netnih.gov

Vasorelaxation: Some pyridazin-3-one derivatives have been found to possess vasorelaxant properties. nih.gov This effect is crucial for potential applications in treating hypertension and other cardiovascular conditions.

Investigation of Specific Biological Targets and Mechanisms of Action

Following initial screening, research focuses on identifying the precise molecular targets of active compounds and elucidating their mechanisms of action. This involves detailed studies of molecular interactions and their downstream effects on cellular signaling.

Investigations have successfully identified several key enzymes and receptors that are targeted by derivatives of the pyridazine family.

Kinases: Fms-like tyrosine kinase 3 (FLT3) has been identified as a primary target for a series of isoxazolo[3,4-b] pyridin-3-amine derivatives. researchgate.netnih.gov Mutations in FLT3 are strongly associated with AML, making it a critical therapeutic target. Other research has pointed to Hematopoietic Progenitor Kinase 1 (HPK1) as a target for certain pyridopyridazine compounds, which is of interest for cancer immunotherapy. mdpi.comresearchgate.net

Adenosine Receptors: A series of amino-3,5-dicyanopyridine derivatives have been characterized as potent ligands for adenosine receptors. nih.gov Specifically, high affinity for the A1 and A2A subtypes has been observed, suggesting potential applications in conditions where adenosine signaling is implicated, such as epilepsy. nih.gov

Fatty Acid-Binding Proteins: 4-amino-pyridazin-3(2H)-one derivatives have been developed as inhibitors of Fatty Acid-Binding Protein 4 (FABP4). researchgate.net FABP4 is involved in lipid metabolism and inflammation, and its inhibition is being explored for the treatment of metabolic diseases and cancer. researchgate.net

Understanding how these derivatives bind to their targets at a molecular level is crucial for optimizing their potency and selectivity.

Covalent Inhibition: Some of the most potent FLT3 inhibitors are designed to form an irreversible covalent bond with the target enzyme. Derivatives containing Michael acceptors, such as vinyl sulfonamide or acrylamide groups, were synthesized to target a cysteine residue in the FLT3 kinase, thereby achieving irreversible inhibition. researchgate.netnih.gov

Structure-Activity Relationships (SAR): For adenosine receptor ligands, studies have shown that small structural modifications can significantly impact binding affinity. For amino-3,5-dicyanopyridine derivatives, the nature of substituents at various positions on the pyridine (B92270) ring influences the affinity and selectivity for A1 versus A2A receptors. nih.gov For instance, a 3-methoxyphenyl group was found to be more favorable for A1 receptor binding than a 4-methoxyphenyl group. nih.gov

Molecular Docking: In silico methods like molecular docking are used to predict and analyze the binding modes of compounds. These studies were performed for pyridazin-3-one derivatives to understand their binding affinities toward hypothesized biological receptors, providing insights into the specific interactions that govern their activity. nih.gov

The interaction of these derivatives with their molecular targets leads to the modulation of intracellular signaling pathways, which underlies their ultimate pharmacological effects.

Inhibition of FLT3 Signaling: The binding of inhibitors to the FLT3 kinase blocks its activity, thereby inhibiting downstream signaling pathways that are crucial for the survival and proliferation of leukemia cells. researchgate.netnih.gov Biochemical analyses confirmed that the antitumor effects of these compounds were directly related to their ability to suppress FLT3 signaling. researchgate.netnih.gov

Modulation of Adenosine Receptor Pathways: Adenosine receptors are G-protein-coupled receptors that modulate adenylate cyclase activity. Ligands that bind to A1 receptors typically inhibit this enzyme, leading to a decrease in cyclic AMP levels. This can result in reduced neurotransmitter release and neuronal hyperpolarization, which is a mechanism explored for seizure suppression. nih.gov

Data Tables

Table 1: Inhibitory Activity of Selected Pyridazine-Related Derivatives

| Compound | Target | Activity | Cell Line | IC50 Value |

|---|---|---|---|---|

| C14 | FLT3 | Kinase Inhibition | - | 256 nM researchgate.netnih.gov |

| C14 | FLT3-ITD | Anti-proliferative | MV4-11 | 325 nM researchgate.netnih.gov |

| C14 | FLT3-ITD | Anti-proliferative | MOLM-13 | 507 nM researchgate.net |

| F15 | FLT3 | Kinase Inhibition | - | 123 nM researchgate.net |

| F15 | FLT3-ITD | Anti-proliferative | MV4-11 | 91 nM researchgate.net |

| F15 | FLT3-ITD | Anti-proliferative | MOLM-13 | 253 nM researchgate.net |

| 14e | FABP4 | Enzyme Inhibition | - | 1.57 µM researchgate.net |

Impact on Metabolic Pathways (e.g., Protein and Fat Synthesis)

Derivatives of this compound have been investigated for their influence on key metabolic processes. Research indicates that related compounds, such as 6-Chloro-4-methylpyridazin-3-amine, interact with biological systems that modulate metabolic pathways associated with protein and fat synthesis smolecule.com. These interactions suggest their potential as therapeutic agents for metabolic disorders smolecule.com.

A significant area of research is the development of pyridazinone-based derivatives as inhibitors of Fatty Acid Binding Protein 4 (FABP4). FABP4 is a crucial protein involved in the trafficking of fatty acids and is highly expressed in adipocytes nih.gov. Its inhibition is a therapeutic strategy for conditions like insulin resistance, atherosclerosis, and other metabolic syndromes nih.gov. Through computational design and chemical synthesis, 4-amino and 4-ureido pyridazinone scaffolds have been identified as potent FABP4 inhibitors, directly implicating this class of compounds in the modulation of fat metabolism nih.gov.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of the this compound core make it a valuable scaffold in the design and synthesis of new drugs.

The this compound framework is integral to various compounds developed for a range of therapeutic applications. One notable example is Minaprine, a 3-aminopyridazine (B1208633) derivative that has demonstrated activity in animal models of depression, exhibiting both dopaminomimetic and serotoninomimetic effects nih.gov. Structure-activity relationship studies have shown that substituents on the pyridazine ring can dissociate these two activities, with the substituent at the 4-position primarily influencing serotonergic activity nih.gov.

Furthermore, pyridazin-3-one derivatives have been designed and synthesized as novel vasodilating agents nih.gov. Other complex derivatives, such as 3-(4-Chloro-2-Morpholin-4-yl-Thiazol-5-yl)-8-(1-Ethylpropyl)-2,6-Dimethyl-Imidazo[1,2-b]Pyridazine (MTIP), have been developed as potent and orally available corticotropin-releasing factor receptor 1 (CRF1) antagonists, showing efficacy in preclinical models of alcohol dependence nih.gov.

The this compound moiety serves as a versatile chemical intermediate, or building block, for the synthesis of more complex pharmaceutical molecules smolecule.com. Its functional groups—the amine and the methyl group on the pyridazine ring—allow for a wide array of chemical modifications nbinno.com. The amine group can undergo reactions like acylation and alkylation, while the pyridazine ring can be further functionalized. This versatility enables chemists to construct diverse molecular architectures, streamlining the drug discovery process by efficiently creating libraries of compounds for biological screening nbinno.comsemanticscholar.org. The synthesis of various pyridazine derivatives often starts with a core structure that is subsequently elaborated, demonstrating the foundational role of these simpler aminopyridazines nih.govsemanticscholar.org.

A primary focus of research on pyridazine derivatives has been the discovery of novel anti-cancer agents. Numerous studies have synthesized and screened libraries of these compounds against various human cancer cell lines, revealing significant cytotoxic activity. These derivatives have shown potential in targeting key pathways involved in tumor growth and angiogenesis, such as the vascular endothelial growth factor receptor (VEGFR) and cyclin-dependent kinases (CDKs) jst.go.jptandfonline.com.

For instance, certain pyridazine-containing compounds have demonstrated potent cytotoxic activity against colon cancer (HCT-116) and breast cancer (MCF-7) cell lines jst.go.jp. Similarly, 3,6-disubstituted pyridazines have shown excellent to moderate anti-cancer action against breast cancer cell lines T-47D and MDA-MB-231, with some compounds exhibiting submicromolar inhibitory potency and good inhibitory activity against CDK2 tandfonline.com. Fused heterocyclic systems, such as 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazines, have also yielded derivatives with excellent activity against MCF-7 and SK-MEL-28 melanoma cell lines, with IC50 values in the low micromolar range nih.gov. The anti-proliferative activity of these scaffolds is often linked to their ability to induce apoptosis in cancer cells nih.gov.

The table below summarizes the anti-cancer screening results for several pyridazine derivatives against various cancer cell lines.

| Compound Class/Scaffold | Cancer Cell Line | IC50 (µM) | Target/Mechanism |

| Pyridazine Derivatives jst.go.jp | HCT-116 (Colon) | 30.3 - >100 | VEGFR Inhibition |

| Pyridazine Derivatives jst.go.jp | MCF-7 (Breast) | 35.8 - >100 | VEGFR Inhibition |

| 3,6-disubstituted Pyridazines tandfonline.com | T-47D (Breast) | 0.43 - 35.9 | CDK2 Inhibition |

| 3,6-disubstituted Pyridazines tandfonline.com | MDA-MB-231 (Breast) | 0.99 - 34.59 | CDK2 Inhibition |

| Tetrahydroimidazo[1,2-b]pyridazines nih.gov | MCF-7 (Breast) | 1 - 10 | Kinase Binding |

| Tetrahydroimidazo[1,2-b]pyridazines nih.gov | SK-MEL-28 (Melanoma) | 1 - 10 | Kinase Binding |

| Pyrazolo[3,4-c]pyridazine amine mdpi.com | HepG-2 (Liver) | 1.11 - 1.54 | EGFR/CDK-2 Inhibition |

| Pyrazolo[3,4-c]pyridazine amine mdpi.com | HCT-116 (Colon) | 1.83 - 2.11 | EGFR/CDK-2 Inhibition |

Applications Beyond Medicinal Chemistry

Role as Intermediates in Organic Synthesis

4-Methylpyridazin-3-amine serves as a valuable intermediate in the synthesis of more complex molecular architectures. Its reactivity allows for the introduction of the pyridazine (B1198779) core into a variety of organic structures, enabling the exploration of novel chemical space.

The amino group of this compound is a key functional handle for elaboration. It can readily participate in a range of chemical transformations, including amide bond formation, N-alkylation, and transition metal-catalyzed cross-coupling reactions. These reactions allow for the attachment of diverse substituents, leading to the construction of intricate organic molecules. For instance, aminopyridazine derivatives are utilized in the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. The synthesis of 4-oxo-4H-pyrimido[1,2-b]pyridazines from 3-aminopyridazine (B1208633) derivatives is a documented example of how this class of compounds can be used to build more complex heterocyclic structures semanticscholar.org.

In the field of combinatorial chemistry and high-throughput screening, the concept of a central "scaffold" is crucial for the generation of chemical libraries. This compound can function as such a scaffold, providing a rigid core upon which a variety of substituents can be systematically introduced. This approach allows for the rapid synthesis of a large number of related compounds, or a chemical library, which can then be screened for desired properties. The pyridazinone scaffold, closely related to this compound, has been successfully employed to develop inhibitors for proteins like Fatty Acid-Binding Protein 4 (FABP4), demonstrating the utility of this heterocyclic core in creating diverse molecular libraries for biological screening nih.govresearchgate.netcore.ac.uk. This systematic diversification is a powerful tool in the discovery of new molecules with specific functions.

Materials Science Applications

The unique electronic and structural properties of heterocyclic amines, including pyridazine derivatives, suggest their potential for use in materials science. Although specific studies on this compound may be limited, research on related compounds provides a strong basis for exploring its applications in this field.

Chiral dopants are molecules that, when added in small amounts to a nematic liquid crystal host, can induce a helical twisting of the liquid crystal molecules, leading to the formation of a cholesteric phase beilstein-journals.orgrsc.orgmdpi.com. This induced chirality is the basis for many liquid crystal display (LCD) technologies beilstein-journals.org. The effectiveness of a chiral dopant is quantified by its helical twisting power (HTP) beilstein-journals.orgrsc.org. For a molecule to be an effective chiral dopant, it must possess chirality and be compatible with the liquid crystal host.

While this compound itself is not chiral, it can be derivatized to introduce chiral centers. The resulting chiral pyridazine derivatives could potentially act as effective chiral dopants. Studies on other chiral heterocyclic compounds have demonstrated their ability to induce chirality in nematic liquid crystals rsc.org. The efficiency of these dopants is often related to their molecular shape and their ability to interact favorably with the liquid crystal host molecules beilstein-journals.orgmdpi.com. The pyridazine core, with its distinct electronic properties, could influence the intermolecular interactions between the dopant and the host, potentially leading to high HTP values.

Table 1: Helical Twisting Power (HTP) of Selected Chiral Dopants This table is illustrative and provides examples of HTP values for known chiral dopants to give context to the potential application. Specific HTP data for derivatives of this compound is not currently available.

| Chiral Dopant Class | Host Liquid Crystal | HTP (μm⁻¹) |

| Diaryl-1,3-dioxolanes | Nematic Host | High |

| TADDOLs | Nematic Host | High |

| Axially chiral alleno-acetylenes | Nematic Host | High |

| 1,1'-Binaphthyl derivatives | Nematic Host | High |

Corrosion is a significant industrial problem, and the use of organic molecules as corrosion inhibitors is a well-established strategy. Heterocyclic compounds containing nitrogen, sulfur, and oxygen atoms have been shown to be effective corrosion inhibitors for various metals and alloys in acidic media researchgate.netnih.govekb.eg. These molecules function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment researchgate.netekb.egbohrium.com.

Table 2: Corrosion Inhibition Efficiency of Representative Heterocyclic Amines This table presents data for related heterocyclic amines to illustrate the potential of this class of compounds as corrosion inhibitors.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) |

| Piperidine | Iron | 0.1 M HClO₄ | >90 |

| Piperazine | Iron | 0.1 M HClO₄ | >90 |

| Carbohydrazide derivatives | Carbon Steel | 1 M HCl | 81.5 - 95.2 |

| Amino acids (Proline, Histidine, Tryptophan) | Various | Acidic | High |

Future Directions and Emerging Research Avenues for 4 Methylpyridazin 3 Amine Research

Development of Green Chemistry Approaches for Synthesis

The chemical synthesis of pyridazine (B1198779) derivatives is undergoing a transformation towards more environmentally sustainable methods. Green chemistry principles are being integrated to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key developments in this area include:

Use of Ionic Liquids: Imidazolium ionic liquids are being investigated as recyclable reaction media for synthesizing pyridazine derivatives. sioc-journal.cnecnu.edu.cn These non-volatile solvents can also act as catalysts, significantly reducing reaction times from days to hours and increasing product yields compared to conventional methods. sioc-journal.cnecnu.edu.cn The ability to reuse ionic liquids for multiple reaction cycles makes this approach economically and environmentally attractive. ecnu.edu.cn

Microwave-Assisted Synthesis: Microwave irradiation is another green technique being applied to pyridazine synthesis. researchgate.net This method often leads to shorter reaction times, higher yields, and cleaner reactions compared to traditional heating methods.

Catalyst Innovation: Research is focused on developing more efficient and selective catalysts. For instance, copper-catalyzed aerobic cyclizations are being used to create 1,6-dihydropyridazines, which can then be efficiently converted to biologically relevant pyridazines. organic-chemistry.org Similarly, Lewis acid-mediated reactions are enabling the synthesis of functionalized pyridazines with high regiocontrol. organic-chemistry.org

These green approaches not only reduce the environmental impact of chemical synthesis but also offer practical advantages in terms of speed and efficiency, accelerating the discovery of new pyridazinamine-based compounds.

| Green Synthesis Technique | Advantages | Reference Compounds |

| Ionic Liquids | Reduced reaction time, increased yield, recyclable media, avoids volatile organic solvents. | Pyridazine derivatives |

| Microwave Irradiation | Shorter reaction times, higher yields, cleaner reactions. | Pyridazine |

| Advanced Catalysis (e.g., Copper, Lewis Acids) | High efficiency, good functional group tolerance, high regioselectivity. | 1,6-dihydropyridazines, Functionalized pyridazines |

Advanced Spectroscopic and Analytical Characterization Techniques

As more complex pyridazinamine derivatives are synthesized, advanced analytical techniques are crucial for their precise characterization. A combination of spectroscopic methods is employed to confirm the structure, purity, and physicochemical properties of these novel compounds.

Standard and advanced techniques used in recent research include:

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are fundamental for elucidating the molecular structure of newly synthesized pyridazinone derivatives. nih.govmdpi.com

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and confirm the identity of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FT-IR) spectroscopy helps in identifying the functional groups present in the molecule. nih.govmdpi.com

X-ray Crystallography: This powerful technique provides definitive, three-dimensional structural information, as demonstrated in the characterization of haloaminopyrazole derivatives and in studying the binding of pyridazine-based inhibitors to their protein targets. nih.govmdpi.com

Electronic Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecules, providing information about their chromophores. mdpi.com

These techniques provide the detailed molecular understanding necessary for structure-activity relationship (SAR) studies and for rational drug design.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery for Pyridazinamines

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the process and reducing costs. nih.govijirt.orgmednexus.org These computational tools are increasingly being applied to the discovery of pyridazinamine-based therapeutics.

Key applications of AI and ML in this field include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the chemical structures of pyridazinamine derivatives with their biological activities. youtube.commdpi.com These models can then predict the activity of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. youtube.com

Virtual Screening: AI-driven platforms can screen vast libraries of virtual compounds to identify those likely to bind to a specific biological target. mednexus.org This significantly narrows the field of candidates for experimental testing.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. These models can be trained on known pyridazinamine structures to generate novel derivatives with potentially improved efficacy and safety profiles. mednexus.org

ADMET Prediction: ML models are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates early in the discovery process, helping to reduce late-stage failures. mdpi.com

The integration of AI and ML is creating a more efficient, data-driven paradigm for the discovery of next-generation pyridazinamine drugs. mdpi.com

Exploration of Novel Biological Targets and Therapeutic Areas

The versatile structure of the pyridazinamine scaffold allows it to interact with a wide range of biological targets, leading to its exploration in multiple therapeutic areas. nih.gov Research is continuously uncovering new potential applications for these compounds.

Emerging targets and therapeutic areas for pyridazinamine derivatives include:

Oncology: Derivatives are being designed as inhibitors of key cancer-related enzymes. For example, covalent inhibitors based on a related isoxazolopyridin-3-amine core have been developed to target Fms-like tyrosine kinase 3 (FLT3), a protein implicated in acute myeloid leukemia (AML). nih.gov Other pyridazine-based compounds have been investigated as inhibitors of estrogen receptor alpha (ERα) for hormone-dependent breast cancer. rsc.org

Metabolic and Cardiovascular Diseases: Fatty Acid-Binding Protein 4 (FABP4) has emerged as a promising target for metabolic disorders and cancer. nih.govsemanticscholar.org Novel 4-amino pyridazin-3(2H)-one scaffolds are being developed as potent FABP4 inhibitors. nih.govresearchgate.net

Infectious Diseases: The pyridazine core is being used to design novel antibacterial agents. Structure-based design has led to the development of pyrimido[4,5-c]pyridazine (B13102040) derivatives as inhibitors of dihydropteroate (B1496061) synthase (DHPS), a validated target for antimicrobial therapy. nih.govnih.gov

Inflammation: Pyridazinone derivatives have been designed as potential inhibitors of Cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. researchgate.net

The unique physicochemical properties of the pyridazine ring make it an attractive scaffold for developing targeted therapies across a spectrum of diseases. nih.gov

| Biological Target | Therapeutic Area | Example Scaffold |

| Fms-like tyrosine kinase 3 (FLT3) | Acute Myeloid Leukemia (AML) | 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine |

| Fatty Acid-Binding Protein 4 (FABP4) | Cancer, Metabolic Diseases | 4-amino-pyridazin-3(2H)-one |

| Dihydropteroate Synthase (DHPS) | Bacterial Infections | Pyrimido[4,5-c]pyridazine |

| Estrogen Receptor Alpha (ERα) | Breast Cancer | Phosphoryl-substituted steroidal pyridazines |

| Cyclooxygenase-2 (COX-2) | Inflammation | Pyridazinone derivatives |

Design and Synthesis of Multi-Target Directed Ligands

Complex, multifactorial diseases like Alzheimer's and cancer often require treatments that can modulate multiple biological targets simultaneously. nih.govnih.gov The paradigm of "multi-target-directed ligands" (MTDLs) involves designing a single molecule to interact with several targets, which can lead to synergistic effects and improved therapeutic outcomes. nih.gov

The pyridazinamine scaffold is well-suited for the development of MTDLs due to its versatile chemical nature, which allows for the incorporation of different pharmacophoric features. The design strategy often involves combining structural fragments from known inhibitors of different targets into a single hybrid molecule. nih.gov This approach has been explored for conditions like Alzheimer's disease by creating compounds that inhibit key protein kinases as well as beta-secretase (BACE1). nih.gov As research on 4-Methylpyridazin-3-amine and its derivatives progresses, applying the MTDL strategy could yield innovative treatments for complex diseases.

Ligand-Based and Structure-Based Drug Design Initiatives

Both ligand-based and structure-based computational methods are central to modern drug discovery and are actively being applied to pyridazinamine research. beilstein-journals.org

Structure-Based Drug Design (SBDD): When the three-dimensional structure of a biological target is known, SBDD can be a powerful approach. beilstein-journals.org This has been successfully applied to pyridazine derivatives. For example, the crystal structure of dihydropteroate synthase (DHPS) in complex with a pyridazine inhibitor revealed unfavorable interactions, guiding the design of new inhibitors with improved binding affinity. nih.gov Similarly, X-ray crystallography and molecular docking have been used to guide the design of pyridazine-based inhibitors for targets like Pim-1 kinase and COX-2. researchgate.netresearchgate.net

Ligand-Based Drug Design (LBDD): In the absence of a target's 3D structure, LBDD methods are used. These approaches rely on the knowledge of molecules that are known to be active. Techniques like pharmacophore modeling and QSAR (as discussed in the AI/ML section) are used to build models that can identify new active compounds based on the features of existing ones.

These computational design strategies allow for a more rational and efficient exploration of the chemical space around the this compound core, accelerating the identification of potent and selective drug candidates. beilstein-journals.org

Q & A

Q. What are the established synthetic pathways for 4-Methylpyridazin-3-amine, and what key reaction steps are involved?

The synthesis of this compound derivatives often involves multi-step processes, including N-acylation, quaternization, and reductive amination. For example, a protocol starting with 3-Amino-4-methyl pyridine undergoes N-acylation followed by benzyl halide-mediated quaternization. Subsequent partial reduction with sodium borohydride and hydrolysis under acidic conditions yields intermediates like 1-Benzyl-4-methylpiperidin-3-one. Reductive amination with methylamine in the presence of titanium(IV) isopropoxide completes the synthesis . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical for yield improvement.

Q. How are spectroscopic techniques like NMR and MS utilized to confirm the structure of this compound derivatives?

Structural confirmation relies on NMR, NMR, and high-resolution mass spectrometry (HRMS). For instance, derivatives such as 6-(4-fluorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine show distinct NMR signals for aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.3–2.5 ppm). NMR confirms carbonyl and aromatic carbons, while HRMS provides precise molecular weight validation. Elemental analysis further verifies purity .

Q. What crystallographic methods are used to determine the molecular geometry of this compound analogs?

Single-crystal X-ray diffraction is the gold standard. For example, N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine exhibits a planar pyridazine ring with dihedral angles between substituents, confirmed via crystallography. Hydrogen bonding and π-π stacking interactions are also mapped to explain stability and reactivity .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data among this compound analogs?

Contradictions often arise from variations in substituents or assay conditions. For example, BPN-15606, a this compound derivative, showed potent γ-secretase modulation in vitro but variable efficacy in cell-based assays. To resolve this, researchers should standardize assays (e.g., cell line selection, inhibitor concentrations) and perform structure-activity relationship (SAR) studies to isolate critical functional groups .

Q. What methodologies optimize reaction yields for this compound derivatives with diverse substituents?

Yield optimization depends on substituent electronic effects and steric hindrance. For electron-withdrawing groups (e.g., nitro, trifluoromethyl), polar aprotic solvents (DMF, DMSO) enhance reactivity. In contrast, electron-donating groups (e.g., methoxy) require milder conditions to avoid side reactions. Column chromatography (eluent: chloroform/methanol gradients) and recrystallization are preferred for purification, achieving yields up to 85% for triazine derivatives .

Q. How can computational modeling guide the design of this compound-based inhibitors?

3D-QSAR and molecular docking are pivotal. For antileukemic triazine derivatives, 3D-QSAR models correlate substituent hydrophobicity and hydrogen-bonding capacity with activity. Docking studies (e.g., using AutoDock Vina) predict binding modes to targets like methionine aminopeptidase-1, identifying optimal substituent positions for affinity enhancement .

Q. What analytical strategies validate the stability of this compound under physiological conditions?

Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) are conducted using HPLC-MS. For example, analogs with electron-deficient aryl groups show prolonged half-lives (>6 hours) in plasma due to reduced oxidative metabolism. Degradation products are identified via tandem MS fragmentation patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.